molecular formula C24H28N2O6S B4387250 Ethyl 1-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate

Ethyl 1-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate

Cat. No.: B4387250
M. Wt: 472.6 g/mol
InChI Key: UQYVIWDDRPOYCR-UHFFFAOYSA-N
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Description

Ethyl 1-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate is a complex organic compound that features a combination of indole, sulfonyl, phenoxy, acetyl, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Phenoxyacetylation: The sulfonylated indole is reacted with phenoxyacetyl chloride to introduce the phenoxyacetyl group.

    Piperidinecarboxylation: Finally, the compound is reacted with ethyl 4-piperidinecarboxylate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 1-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with various biological targets.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in neurotransmitter metabolism. The sulfonyl and phenoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 1-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate: This compound shares a similar structure but may have different substituents on the indole or piperidine rings.

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol have similar indole moieties but differ in their functional groups and biological activities.

    Sulfonyl Derivatives: Compounds like sulfonylureas and sulfonamides share the sulfonyl group but have different core structures and applications.

The uniqueness of Ethyl 1-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6S/c1-2-31-24(28)19-11-14-25(15-12-19)23(27)17-32-20-7-9-21(10-8-20)33(29,30)26-16-13-18-5-3-4-6-22(18)26/h3-10,19H,2,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYVIWDDRPOYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate
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Ethyl 1-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate
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Ethyl 1-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate
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Ethyl 1-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate
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Ethyl 1-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate
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Ethyl 1-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperidine-4-carboxylate

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